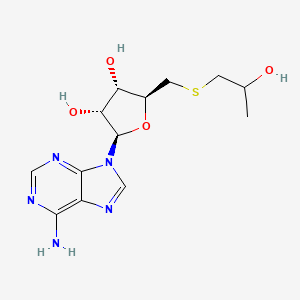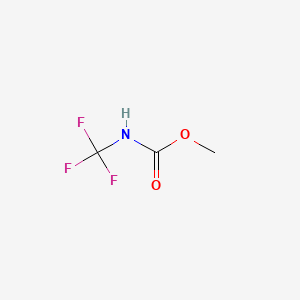
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C10H11BClF4N3. It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their ability to form various chemical bonds. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a diazonium group, making it a versatile reagent in chemical reactions.
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(1-pyrrolidinyl)aniline. The process begins with the dissolution of the aniline derivative in a mixture of hydrofluoroboric acid and water. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite is added dropwise. This results in the formation of the diazonium salt, which can be isolated by filtration and dried .
Analyse Chemischer Reaktionen
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Balz-Schiemann Reaction: This reaction involves the thermal decomposition of the diazonium tetrafluoroborate to introduce a fluorine atom onto the aromatic ring.
Common reagents used in these reactions include sodium nitrite, hydrofluoroboric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: The compound is used in the modification of surfaces and the preparation of functional materials.
Biological Studies: It is employed in the labeling of biomolecules and the study of biological pathways.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can then participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-chloro-3-nitrobenzenediazonium tetrafluoroborate. While all these compounds share the diazonium functional group, this compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable reagent in specific synthetic applications .
Similar Compounds
- Benzenediazonium tetrafluoroborate
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate
Eigenschaften
CAS-Nummer |
53934-41-1 |
|---|---|
Molekularformel |
C10H11BClF4N3 |
Molekulargewicht |
295.47 g/mol |
IUPAC-Name |
3-chloro-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H11ClN3.BF4/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;2-1(3,4)5/h3-4,7H,1-2,5-6H2;/q+1;-1 |
InChI-Schlüssel |
PVHSZACJRNAFPB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


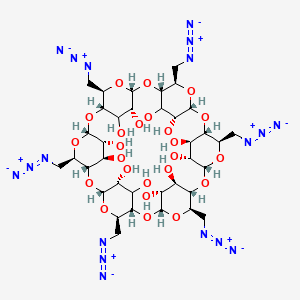
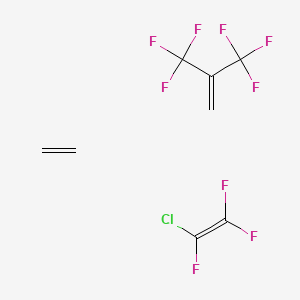
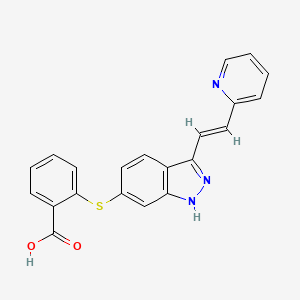
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
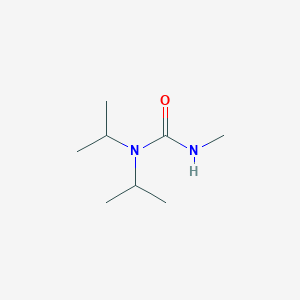
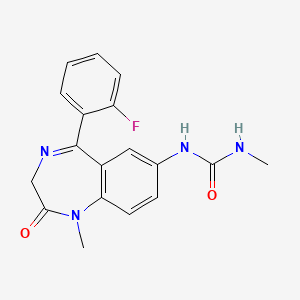
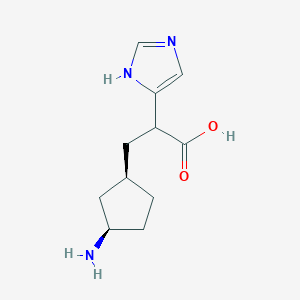
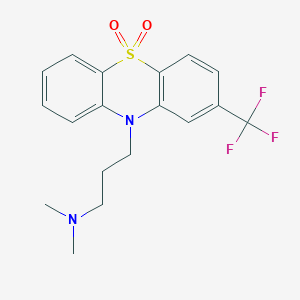
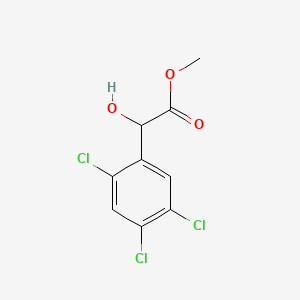
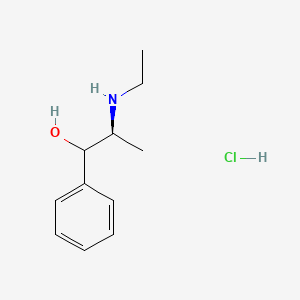
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
